molecular formula C15H16ClN3 B15351857 3-benzyl-4H-quinazolin-2-amine;hydrochloride

3-benzyl-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B15351857
M. Wt: 273.76 g/mol
InChI Key: TUFVKCFTJNGUHR-UHFFFAOYSA-N
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Description

3-Benzyl-4H-quinazolin-2-amine;hydrochloride is a quinazoline derivative known for its potential bioactive properties. Quinazolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of benzyl amine with appropriate reagents to form the quinazoline core. One common method involves the reaction of benzyl amine with a hydrazine derivative to form 3-benzyl-2-hydrazino quinazolin-4(3H)-one, which is then further processed to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Its biological activities have been explored, including its potential as an analgesic and anti-inflammatory agent.

  • Medicine: Research has focused on its pharmacological properties, such as its ability to modulate various biological pathways.

  • Industry: It is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-Benzyl-4H-quinazolin-2-amine;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-Benzyl-4H-quinazolin-2-amine;hydrochloride is compared with other quinazoline derivatives, such as 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones These compounds share structural similarities but may differ in their biological activities and applications

List of Similar Compounds

  • 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones

  • Other quinazoline derivatives with varying substituents

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

3-benzyl-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C15H15N3.ClH/c16-15-17-14-9-5-4-8-13(14)11-18(15)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H2,16,17);1H

InChI Key

TUFVKCFTJNGUHR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl

Origin of Product

United States

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